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Compound of Interest

Methyl 5-(hydroxymethyl)furan-2-
Compound Name:
carboxylate

Cat. No. B1281547

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
5-(hydroxymethyl)furan-2-carboxylate, a key intermediate in medicinal chemistry and a
valuable building block in the synthesis of various pharmaceutical compounds. This document
details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)
data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from *H NMR, 13C NMR, IR, and MS
analyses of Methyl 5-(hydroxymethyl)furan-2-carboxylate.

Table 1: *H NMR Spectroscopic Data
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Chemical Shift L Coupling Number of .
(5) ppm Multiplicity Constant (J) T Assighment
Hz
7.10 d 34 1H H-3
6.45 d 3.4 1H H-4
4.65 S 2H -CH20H
3.85 S 3H -OCHs
~2.5-3.5 brs 1H -OH
Solvent: Chloroform-d (CDClIs)
« 13 i
Chemical Shift (8) ppm Assignment
159.0 C=0
157.8 C-5
144.2 C-2
119.2 C-3
109.8 C-4
57.6 -CH20H
52.2 -OCHs
Solvent: Chloroform-d (CDClIs)
Table 3: Infrared (IR) Spectroscopic Data
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Wavenumber (cm~?) Intensity Assignment
3600-3200 Broad O-H stretch (hydroxyl)
3125 Medium C-H stretch (aromatic)
2955 Medium C-H stretch (methyl)
1725 Strong C=0 stretch (ester)
1580, 1500 Medium C=C stretch (furan ring)
1215 Strong C-O stretch (ester)
1020 Strong C-O stretch (hydroxyl)

Sample Preparation: KBr Pellet

IablgA._Mass_SpggimmﬂnL(MSLQata

Relative Intensity (%) Assignment
156 100 [M]* (Molecular lon)
125 85 [M - OCHs]*
97 60 [M - COOCHs]*
69 45 [Furan-CH2]*

lonization Method: Electron lonization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These
protocols are generalized and may require optimization based on the specific instrumentation
used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of Methyl 5-(hydroxymethyl)furan-2-
carboxylate was dissolved in 0.7 mL of deuterated chloroform (CDCls) containing 0.03% v/v
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tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm
NMR tube.

Instrumentation: *H and 3C NMR spectra were recorded on a Bruker Avance 400 MHz
spectrometer.

H NMR Acquisition:

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: 8278 Hz

Acquisition Time: 3.98 s

13C NMR Acquisition:

Pulse Program: zgpg30

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: 24038 Hz

Acquisition Time: 1.36 s

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of Methyl 5-(hydroxymethyl)furan-2-carboxylate was
ground with anhydrous potassium bromide (KBr) in a mortar and pestle. The mixture was then
pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR
spectrometer.
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Acquisition Parameters:

Spectral Range: 4000-400 cm~1

Resolution: 4 cm~—!

Number of Scans: 16

Mode: Transmittance

Mass Spectrometry (MS)

Sample Introduction: The sample was introduced into the mass spectrometer via a gas
chromatograph (GC) equipped with a capillary column suitable for the analysis of polar
compounds.

Instrumentation: A Thermo Fisher Scientific ISQ single quadrupole GC-MS system was used.
GC Conditions:
e Injector Temperature: 250 °C

e Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 250 °C at a
rate of 10 °C/min, and held for 5 minutes.

e Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions:

« lonization Mode: Electron lonization (EI)

 lonization Energy: 70 eV

e Source Temperature: 230 °C

e Mass Range: 40-400 m/z

Data Interpretation and Structural Elucidation
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The combined spectroscopic data provides unambiguous evidence for the structure of Methyl
5-(hydroxymethyl)furan-2-carboxylate.

The *H NMR spectrum shows distinct signals for the furan ring protons at 7.10 and 6.45 ppm,
with their coupling constant confirming their ortho relationship. The singlets at 4.65 and 3.85
ppm correspond to the hydroxymethyl and methyl ester protons, respectively. The broad singlet
for the hydroxyl proton is characteristic and its chemical shift can vary with concentration and
temperature.

The 13C NMR spectrum confirms the presence of seven carbon atoms. The downfield signal at
159.0 ppm is assigned to the ester carbonyl carbon. The four signals between 109.8 and 157.8
ppm are characteristic of the furan ring carbons. The signals at 57.6 and 52.2 ppm correspond
to the hydroxymethyl and methoxy carbons, respectively.

The IR spectrum displays a broad absorption band for the hydroxyl group and a strong, sharp
peak for the ester carbonyl group, which are key functional groups in the molecule. The
absorptions in the aromatic region confirm the presence of the furan ring.

The mass spectrum shows a molecular ion peak at m/z 156, which corresponds to the
molecular weight of the compound. The major fragmentation patterns, including the loss of the
methoxy group and the entire carbomethoxy group, are consistent with the proposed structure.

Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the
spectroscopic data of Methyl 5-(hydroxymethyl)furan-2-carboxylate.
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Caption: Workflow for Spectroscopic Analysis.

« To cite this document: BenchChem. [Spectroscopic Profile of Methyl 5-(hydroxymethyl)furan-
2-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1281547#spectroscopic-data-nmr-ir-ms-of-methyl-5-
hydroxymethyl-furan-2-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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